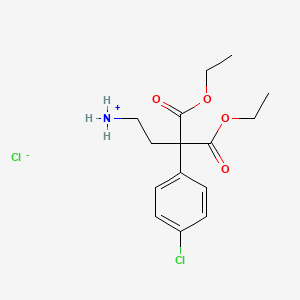
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is an organic compound that belongs to the class of malonic esters It is characterized by the presence of an aminoethyl group, a p-chlorophenyl group, and a malonate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which converts diethyl malonate into its enolate ion. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction desired.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Amines and Amides: Formed through substitution reactions involving the aminoethyl group.
Applications De Recherche Scientifique
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications .
Mécanisme D'action
The mechanism of action of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the p-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the aminoethyl and p-chlorophenyl groups.
Diethyl Aminomalonate: Contains an amino group but lacks the p-chlorophenyl group.
Diethyl (p-chlorophenyl)malonate: Contains the p-chlorophenyl group but lacks the aminoethyl group.
Uniqueness
Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is unique due to the presence of both the aminoethyl and p-chlorophenyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67465-31-0 |
|---|---|
Formule moléculaire |
C15H21Cl2NO4 |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-4-ethoxy-3-ethoxycarbonyl-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C15H20ClNO4.ClH/c1-3-20-13(18)15(9-10-17,14(19)21-4-2)11-5-7-12(16)8-6-11;/h5-8H,3-4,9-10,17H2,1-2H3;1H |
Clé InChI |
LWBPUPOTPPBCAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)Cl)C(=O)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



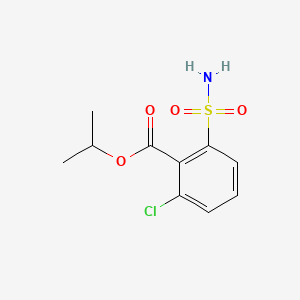
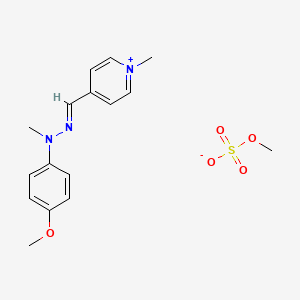
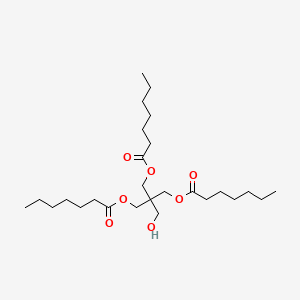
![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)


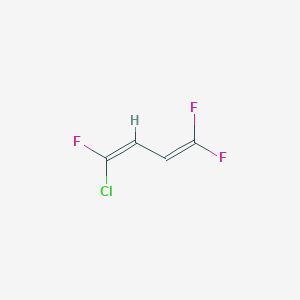
![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
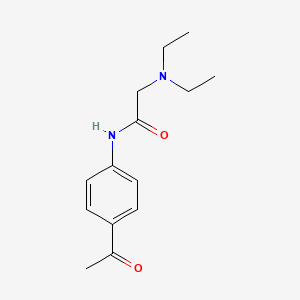
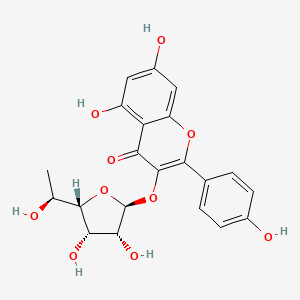

![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)

